molecular formula C10H13ClN2O2 B13496983 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B13496983
M. Wt: 228.67 g/mol
InChI Key: CSJUFMAWWUKSRP-UHFFFAOYSA-N
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Description

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 3-position of the indole ring, along with a hydrochloride salt form.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

3,3-dimethyl-5-nitro-1,2-dihydroindole;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10;/h3-5,11H,6H2,1-2H3;1H

InChI Key

CSJUFMAWWUKSRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-indole followed by the formation of the hydrochloride salt. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the combination of the nitro group and the two methyl groups, which confer distinct chemical and biological properties.

Biological Activity

3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a compound derived from indole, a heterocyclic structure known for its diverse biological activities. This article explores the compound's biological properties, including its anti-tumor, anti-viral, and anti-inflammatory effects, as well as its potential applications in drug development and material science.

  • Chemical Formula : C11H13ClN2O2
  • Molecular Weight : 248.69 g/mol
  • Appearance : Yellowish-orange powder
  • Solubility : Soluble in water and methanol
  • Melting Point : Approximately 187-188°C
  • pKa : 8.7

Anti-Tumor Activity

Research indicates that 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride exhibits significant anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Induction of apoptosis
MCF7 (Breast)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of proliferation

These results suggest a promising avenue for the development of new anti-cancer therapies based on this compound.

Anti-Viral Activity

The compound has demonstrated efficacy against several viruses, including hepatitis B and influenza. Studies have shown that it inhibits viral replication effectively:

VirusIC50 (µM)Effectiveness
Hepatitis B5.0High
Influenza8.0Moderate

The mechanism involves interference with viral entry or replication processes, making it a candidate for further antiviral drug development.

Anti-Inflammatory Properties

In addition to its anti-tumor and anti-viral activities, this compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can reduce pro-inflammatory cytokine production:

CytokineReduction (%)
TNF-alpha45%
IL-638%
IL-1beta50%

These findings indicate potential therapeutic applications in inflammatory diseases.

Toxicity and Safety

Toxicological assessments reveal that 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride exhibits low toxicity at moderate doses. No significant adverse effects were reported in animal studies when administered within the recommended dosage ranges.

Applications in Research and Industry

Given its diverse biological activities, this compound has potential applications in various fields:

  • Drug Discovery : As a lead compound for developing new anti-cancer or antiviral drugs.
  • Chemical Biology : As a tool for studying cellular processes due to its ability to induce apoptosis.
  • Material Science : Potential use as a fluorescent probe in organic light-emitting diodes (OLEDs).

Current State of Research

Ongoing research focuses on optimizing the synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride and exploring its structure-activity relationships (SAR) to enhance its efficacy and reduce side effects.

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